1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H18ClN5O and its molecular weight is 271.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound primarily affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, and inhibitors of PKB, like this compound, can potentially serve as antitumor agents . The inhibition of PKB leads to a decrease in the phosphorylation of several downstream targets, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a modulation of biomarkers of signaling through PKB in vivo and a strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase B (PKB or Akt). This compound interacts with enzymes, proteins, and other biomolecules involved in intracellular signaling pathways. Specifically, it binds to the ATP-binding site of PKB, inhibiting its activity and thereby affecting downstream signaling pathways . This interaction is crucial for its potential use as an antitumor agent, as PKB is often deregulated in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and alter metabolic pathways . Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of PKB . This inhibition leads to a cascade of downstream effects, including the inhibition of mTOR signaling, which is critical for cell growth and survival . The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of PKB activity and continued induction of apoptosis in cancer cells . The stability and degradation of the compound should be carefully monitored to ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity and induces apoptosis without significant toxicity . At higher doses, toxic effects may be observed, including adverse effects on normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its role as a PKB inhibitor. It interacts with enzymes and cofactors involved in the phosphorylation and dephosphorylation of PKB and other signaling proteins . This interaction affects metabolic flux and the levels of various metabolites, contributing to its overall biochemical effects . The compound’s metabolism and clearance from the body are also important considerations for its potential therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can affect its efficacy and toxicity, with accumulation in specific organs potentially leading to adverse effects . Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with PKB and other biomolecules, affecting its overall biochemical and cellular effects .
Properties
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZFXSOJLOLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.